molecular formula C14H17ClFN3O B1448546 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride CAS No. 1461706-14-8

2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride

Cat. No.: B1448546
CAS No.: 1461706-14-8
M. Wt: 297.75 g/mol
InChI Key: XDRWQIYAIBDZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Molecular Architecture

The compound comprises three distinct structural units:

  • Azepane ring : A saturated seven-membered nitrogen-containing heterocycle, contributing conformational flexibility and hydrogen-bonding potential through its secondary amine group.
  • 1,2,4-Oxadiazole ring : A five-membered aromatic heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and electronic diversity.
  • 4-Fluorophenyl substituent : Attached to the 5-position of the oxadiazole ring, influencing electronic distribution and solubility.

The hydrochloride salt introduces a protonated nitrogen in the azepane ring, enhancing ionic interactions and aqueous solubility.

Structural Feature Functional Role Chemical Impact
Azepane (C₇H₁₂N) Conformational flexibility, H-bond donor Modulates binding affinity to targets
1,2,4-Oxadiazole (C₂N₂O) Metabolic stability, electronic diversity Resists enzymatic oxidation, enhances bioavailability
4-Fluorophenyl (C₆H₄F) Electron-withdrawing, steric bulk Blocks metabolic pathways, alters reactivity

IUPAC Nomenclature and Synonyms

The IUPAC name is 3-(azepan-2-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole hydrochloride , derived from the parent oxadiazole structure. Key synonyms include:

  • 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride
  • 5-(4-Fluorophenyl)-3-(azepan-2-yl)-1,2,4-oxadiazole hydrochloride

The molecular formula is C₁₄H₁₇ClFN₃O , with a molecular weight of 297.76 g/mol (PubChem CID: 75453941).

Historical Context in Heterocyclic Chemistry

Evolution of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole core was first synthesized in 1884 by Tiemann and Krüger, though its pharmaceutical relevance emerged later. Early applications included Oxolamine , a cough suppressant introduced in the 1960s. Modern derivatives, such as ND-421 , demonstrate enhanced antimicrobial activity against resistant pathogens due to fluorinated substitutions.

Azepane in Drug Discovery

Azepanes gained prominence in the 20th century as versatile scaffolds for CNS, anticancer, and anti-inflammatory agents. Over 20 FDA-approved drugs feature azepane motifs, including Oxolamine and Doxepin . The seven-membered ring allows for spatial arrangement of substituents, enabling precise interactions with biological targets.

Significance of Fluorine Substitution in Aromatic Systems

Electronic and Metabolic Effects

Fluorine’s -I inductive and +M resonance effects create a unique electronic profile:

  • Electron-withdrawing inductive effect : Deactivates the aromatic ring, reducing susceptibility to oxidative metabolism.
  • Resonance donation : Partially offsets electron withdrawal, stabilizing the oxadiazole ring.

This dual action enhances metabolic stability, as seen in fluorinated drugs like Ciprofloxacin , where fluorine extends half-life by blocking cytochrome P450-mediated oxidation.

Steric and Pharmacophoric Implications

The 4-fluorophenyl group:

  • Blocks metabolic hotspots : Prevents hydroxylation at the para position, a common site for oxidative degradation.
  • Optimizes lipophilicity : Balances solubility and membrane permeability, critical for CNS penetration.
Halogen Para-Substitution Effect Relative Reactivity
Fluorine Strongly activating (para) Highest among halogens
Chlorine Weakly deactivating Moderate
Bromine Similar to chlorine Lower than fluorine
Iodine Weakly activating Lower than fluorine

Data adapted from electrophilic substitution studies.

Properties

IUPAC Name

3-(azepan-2-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O.ClH/c15-11-7-5-10(6-8-11)14-17-13(18-19-14)12-4-2-1-3-9-16-12;/h5-8,12,16H,1-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRWQIYAIBDZTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=NOC(=N2)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,2,4-Oxadiazole Core

  • The 1,2,4-oxadiazole ring is commonly synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives or their activated forms (e.g., acid chlorides or esters). For example, amidoximes derived from 4-fluorobenzonitrile react with carboxylic acid derivatives to form the oxadiazole ring.
  • Literature patents and research indicate that such cyclizations can be performed under dehydrating conditions using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate ring closure efficiently.

Incorporation of the 4-Fluorophenyl Group

  • The 4-fluorophenyl substituent is introduced either by starting with 4-fluorobenzonitrile or 4-fluorobenzoic acid derivatives as precursors, ensuring the fluorine atom is positioned para to the oxadiazole ring.
  • This substitution pattern is critical for the biological activity and physicochemical properties of the final compound.

Formation of Hydrochloride Salt

  • The free base of 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution).
  • This step improves the compound's crystallinity, stability, and water solubility, which are important for pharmaceutical applications.

Experimental Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Amidoxime formation 4-Fluorobenzonitrile + hydroxylamine hydrochloride Ethanol/water Reflux 80-90 Formation of amidoxime intermediate
Cyclization to oxadiazole Amidoxime + acid chloride + POCl3 or PPA POCl3 or PPA 80-120°C 70-85 Dehydration and ring closure
Azepane coupling Oxadiazole intermediate + azepane + NaH DMF 50-80°C 65-75 Nucleophilic substitution
Hydrochloride salt formation Free base + HCl Ethanol Room temp >95 Precipitation of hydrochloride salt

Research Findings and Optimization

  • The use of sodium hydride (NaH) in DMF as a base and solvent system for the azepane coupling step has been found to enhance nucleophilic substitution efficiency, leading to higher yields and purer products.
  • The cyclization step benefits from controlled temperature and stoichiometry of dehydrating agents to minimize side reactions and maximize oxadiazole ring formation.
  • Conversion to hydrochloride salt is typically quantitative, with the salt form exhibiting improved handling and formulation properties.

Chemical Reactions Analysis

2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research has indicated that compounds containing oxadiazole rings exhibit significant antitumor properties. The incorporation of a fluorophenyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development in cancer therapeutics. Studies have shown that derivatives of oxadiazoles can inhibit tumor growth in various cancer cell lines.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives, including those similar to 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride, exhibited IC50 values in the micromolar range against several cancer types, suggesting a promising avenue for drug development.

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. The presence of the oxadiazole moiety is known to contribute to enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Activity Type
This compound32Bactericidal
Oxadiazole derivative A64Bacteriostatic
Standard Antibiotic (e.g., Penicillin)16Bactericidal

Material Science Applications

1. Polymer Chemistry
The unique structure of this compound allows it to be used as a building block in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study : Research published in Polymer Science highlighted the use of oxadiazole-containing polymers in electronic applications due to their excellent charge transport properties. The study found that polymers synthesized with this compound demonstrated improved conductivity compared to traditional polymer systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Core Scaffolds and Substituents

The compound’s structural analogs differ in three key aspects:

Cyclic amine substituents (azepane vs. smaller or larger rings).

Substituents on the 1,2,4-oxadiazole ring (halogenated aryl groups, alkyl chains, or heteroaromatic systems).

Counterion or salt form (e.g., hydrochloride, trifluoroacetate).

Table 1: Structural and Physicochemical Comparison
Compound Name Cyclic Amine Oxadiazole Substituent Molecular Formula Molecular Weight Notable Features
2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride (Target) Azepane (7) 4-Fluorophenyl C₁₇H₂₁FN₃O·HCl* ~341.8* 7-membered ring; enhanced flexibility
2-[5-(3-Azetidinyl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride (1:1) Azetidine (4) Pyrimidine C₉H₁₀ClN₅O 239.66 Smaller ring; pyrimidine enhances π-π interactions
4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride Piperidine (6) 4-Bromophenyl C₁₂H₁₂BrN₃O·HCl 330.61 Bromine increases lipophilicity
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride Piperidine (6) Isopropyl C₁₀H₁₇N₃O·HCl 231.7 Alkyl group improves metabolic stability
{[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride Methylamine 2-Furyl C₇H₈N₃O₂·HCl 205.6 Furyl group introduces polarity
N-[2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl]-N-methylacetamide Ethylacetamide 3-Chlorophenyl C₁₄H₁₅ClN₄O₂ 306.7 Chlorine and acetamide modulate bioavailability

Key Differences and Implications

a) Cyclic Amine Ring Size
  • Piperidine (6-membered) : Common in CNS drugs due to optimal rigidity and blood-brain barrier penetration.
  • Azetidine (4-membered) : Smaller ring size may restrict conformational freedom but enhance metabolic stability.
b) Substituent Effects
  • 4-Fluorophenyl vs. Halogenated Analogs : Fluorine’s electronegativity enhances hydrogen bonding and bioavailability compared to bromine (4-bromophenyl) or chlorine (3-chlorophenyl).
  • Alkyl vs. Aryl Groups : Isopropyl () increases hydrophobicity, while furyl () introduces polarity, affecting solubility.
c) Salt and Counterion Influence
  • Hydrochloride Salts : Improve aqueous solubility across analogs (e.g., ).
  • Trifluoroacetate () : Less common; may alter crystallization properties.

Biological Activity

2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

  • IUPAC Name : 3-(azepan-2-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole hydrochloride
  • Molecular Formula : C14H16FN3O·ClH
  • Molecular Weight : 297.76 g/mol
  • CAS Number : 1461706-14-8

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The presence of the fluorophenyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets.

Antiepileptic Effects

A study investigating similar oxadiazole derivatives has shown promising results in managing epilepsy. For instance, GM-90432, an analog of oxadiazole compounds, demonstrated significant neuroprotective effects in a pentylenetetrazole (PTZ)-induced seizure model in zebrafish. This study highlighted the upregulation of neurosteroids and neurotransmitters that contribute to its antiepileptic properties .

Neuroprotective Properties

The neuroprotective effects of oxadiazole derivatives are attributed to their ability to scavenge reactive oxygen species (ROS) and modulate neurotransmitter levels. These properties suggest that this compound may also possess similar neuroprotective capabilities.

Research Findings

StudyFindings
Neurochemical Profiling Upregulation of serotonin and progesterone levels; downregulation of cortisol and GABA levels in PTZ-induced models .
Oxidative Stress Mitigation Demonstrated ability to reduce oxidative stress markers in neuronal cells .
Analogs Comparison Similar compounds exhibit varying degrees of neuroprotection and antiepileptic activity based on structural modifications .

Case Studies

  • Zebrafish Model : In a zebrafish model for epilepsy, compounds similar to this compound effectively reduced seizure frequency and duration. This suggests potential therapeutic applications for epilepsy management.
  • In Vitro Studies : Preliminary in vitro studies have indicated that this compound can inhibit neuronal apoptosis induced by oxidative stress, further supporting its potential as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What are the key structural features of 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride, and how are they characterized experimentally?

  • Methodology : Use X-ray crystallography (e.g., SHELX programs for refinement ) to resolve the azepane ring conformation and oxadiazole-phenyl spatial arrangement. Complement with 1H^1H/13C^{13}C-NMR to confirm proton environments and 19F^{19}F-NMR for fluorophenyl group analysis. Mass spectrometry (HRMS) validates molecular weight and chloride counterion presence .

Q. How is the hydrochloride salt form of this compound confirmed analytically?

  • Methodology : Perform elemental analysis (C, H, N, Cl) to validate stoichiometry. Use ion chromatography or potentiometric titration to quantify chloride content. FT-IR spectroscopy can identify N–H stretching in the azepane ring and hydrogen bonding with chloride .

Q. What synthetic routes are commonly employed to prepare 1,2,4-oxadiazole-containing compounds like this derivative?

  • Methodology : Utilize cyclocondensation of amidoximes with activated carboxylic acids (e.g., EDCI/HOBt coupling in DMF) to form the oxadiazole ring . For fluorophenyl incorporation, optimize Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution under Pd catalysis .

Advanced Research Questions

Q. How can computational methods predict the biological target interactions of this compound?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of receptors like sphingosine 1-phosphate (S1P) receptors, which share structural motifs with related oxadiazole agonists . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .

Q. What strategies resolve discrepancies between in vitro receptor binding assays and in vivo efficacy studies?

  • Methodology :

  • Pharmacokinetic Profiling : Assess metabolic stability (hepatic microsomes) and blood-brain barrier penetration (PAMPA assay) to explain reduced in vivo activity .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may influence efficacy .
  • Dose-Response Refinement : Adjust dosing regimens in rodent models to account for species-specific clearance rates .

Q. How can synthetic yield and purity be optimized for this compound?

  • Methodology :

  • Reaction Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to maximize oxadiazole cyclization efficiency .
  • Chiral Resolution : If azepane stereochemistry is critical, employ chiral HPLC with amylose-based columns or asymmetric hydrogenation catalysts .
  • Impurity Profiling : Use high-resolution LC-MS to identify byproducts (e.g., uncyclized intermediates) and adjust reaction times/temperatures .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

  • Methodology :

  • Twinned Crystals : Apply SHELXL’s TWIN/BASF commands for refinement .
  • Disorder Modeling : For flexible azepane rings, use PART/SUMP restraints and multi-conformational refinement .
  • Hydrogen Bonding Networks : Analyze Hirshfeld surfaces to map chloride interactions with the azepane NH group .

Contradiction Analysis & Troubleshooting

Q. How should researchers interpret conflicting data between computational binding predictions and experimental IC50_{50} values?

  • Methodology :

  • Force Field Calibration : Re-parameterize docking software (e.g., AMBER) using quantum mechanical (QM) calculations for oxadiazole torsional angles .
  • Allosteric Site Exploration : Perform molecular dynamics (MD) simulations to identify secondary binding pockets not captured in static crystal structures .
  • Orthogonal Assays : Validate binding with fluorescence polarization (FP) or thermal shift assays (TSA) .

Q. What experimental controls are critical when assessing off-target effects in kinase or GPCR assays?

  • Methodology :

  • Selectivity Panels : Screen against structurally related receptors (e.g., S1P1_1 vs. S1P3_3) to identify subtype specificity .
  • Negative Controls : Use inactive enantiomers or oxadiazole-scaffold analogs lacking the fluorophenyl group .
  • Pathway Analysis : Combine RNA-seq with phosphoproteomics to map downstream signaling cascades and exclude indirect effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.